Technical Whitepaper: 3-(3-Methoxyphenyl)-3-methylazetidine
Technical Whitepaper: 3-(3-Methoxyphenyl)-3-methylazetidine
The following technical guide provides an in-depth analysis of 3-(3-methoxyphenyl)-3-methylazetidine , a specific 3,3-disubstituted azetidine scaffold relevant to modern medicinal chemistry.
Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
3-(3-methoxyphenyl)-3-methylazetidine represents a privileged structural motif in drug discovery, serving as a conformationally restricted bioisostere of piperidine and pyrrolidine-based pharmacophores. Characterized by a high degree of ring strain (~25 kcal/mol) and a quaternary carbon center at the 3-position, this scaffold offers unique vectors for substituent display, often improving metabolic stability by blocking the oxidation-prone 3-position common in simple azetidines.
This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this compound, positioning it as a critical building block for central nervous system (CNS) active agents, particularly in the design of analgesics (tramadol/pethidine analogs) and monoamine reuptake inhibitors.
Chemical Identity & Structural Analysis[1]
| Parameter | Data |
| IUPAC Name | 3-(3-methoxyphenyl)-3-methylazetidine |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.25 g/mol |
| CAS Number (Free Base) | Not widely listed; refer to HCl salt (e.g., related analogs 905843-93-8) |
| PubChem CID | 48719 (Related Entry) |
| Structural Class | 3,3-Disubstituted Azetidine; Aryl-alkyl amine |
Structural Logic[2]
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Quaternary Center: The C3 position is fully substituted (gem-disubstituted), preventing in vivo oxidative metabolism (e.g., hydroxylation) at this site, a common liability for monosubstituted azetidines.
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Ring Strain: The 4-membered ring introduces significant angle strain, increasing the basicity of the nitrogen compared to acyclic secondary amines and enhancing reactivity toward electrophiles.
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Vector Alignment: The 3-aryl-3-methyl substitution pattern forces the aryl group into a distinct vector perpendicular to the ring plane, often mimicking the "axial" aryl conformation found in bioactive morphinans or phenylpiperidines.
Physicochemical Profile
Data below represents calculated consensus values based on standard medicinal chemistry algorithms (ACD/Labs, ChemAxon).
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | 1.8 – 2.1 | Ideal lipophilicity for CNS penetration (BBB crossing). |
| pKa (Conjugate Acid) | 10.5 – 11.0 | Highly basic secondary amine; exists predominantly as a cation at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | ~21 Ų | Low polar surface area favors high membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 2 | Minimal donor count aids in permeability; methoxy group acts as a weak acceptor. |
| Solubility | High (as HCl salt) | The free base is an oil/low-melting solid; salts are highly water-soluble. |
Synthetic Methodologies
The synthesis of 3,3-disubstituted azetidines is non-trivial due to the difficulty of forming the strained ring at a quaternary center. The most robust, scalable protocol involves the cyclization of 2,2-disubstituted-1,3-propanediols .
Core Synthesis Protocol: The "Diol Activation" Route
This pathway avoids the use of unstable 3-azetidinone intermediates and allows for the installation of the quaternary center before ring closure.
Step 1: Precursor Assembly (Malonate Alkylation)
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Reagents: Diethyl methylmalonate, 3-bromoanisole, NaH/Pd-catalyst (Buchwald coupling or SNAr if activated).
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Alternative: Methylation of 3-methoxyphenylacetic acid esters.
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Intermediate: Diethyl 2-(3-methoxyphenyl)-2-methylmalonate.
Step 2: Reduction to Diol
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Reagents: Lithium Aluminum Hydride (LiAlH₄), THF, 0°C to Reflux.
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Mechanism: Exhaustive reduction of the diester to the 1,3-diol.
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Product: 2-(3-methoxyphenyl)-2-methylpropane-1,3-diol.
Step 3: Ring Closure (The Critical Step)
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Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), followed by Benzylamine (BnNH₂) or Tosylamide (TsNH₂).
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Protocol:
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Convert the 1,3-diol to the bis-mesylate leaving group species in DCM at -10°C.
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Treat with excess primary amine (e.g., Benzylamine) in refluxing acetonitrile or DMF.
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Note: The steric bulk of the quaternary center slows the cyclization; high temperature (80-100°C) is often required.
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Step 4: Deprotection
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Reagents: H₂/Pd-C (for N-Benzyl) or Mg/MeOH (for N-Tosyl).
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Product: 3-(3-methoxyphenyl)-3-methylazetidine (Free Base).
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of 3-(3-methoxyphenyl)-3-methylazetidine via the 1,3-diol activation strategy.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
This molecule acts as a rigidified analog of the 3-arylpropylamine pharmacophore found in:
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Tramadol: The 3-methoxyphenyl group mimics the opioid pharmacophore. The azetidine ring constrains the N-C-C-Ar distance, potentially increasing selectivity for µ-opioid or monoamine transporters (SERT/NET).
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Venlafaxine: The gem-dimethyl/aryl substitution pattern is preserved but constrained within the 4-membered ring.
Metabolic Stability
Standard piperidines and pyrrolidines are susceptible to CYP450-mediated oxidation at the
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Advantage: The 3,3-disubstitution pattern sterically hinders the approach of metabolic enzymes to the ring carbons.
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Metabolite Tracking: The primary metabolic soft spot is O-demethylation of the methoxy group (to a phenol), which often retains or enhances biological activity (similar to O-desmethyltramadol).
Experimental Handling Protocol (Self-Validating)
Objective: Isolation of the Free Base from HCl Salt.
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Dissolution: Dissolve 100 mg of the hydrochloride salt in 2 mL of water. (Solution should be clear, pH ~4-5).
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Basification: Add 2M NaOH dropwise until pH > 12. The solution will become cloudy as the free base oils out.
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Extraction: Extract immediately with
mL Dichloromethane (DCM). Azetidines are highly soluble in DCM. -
Drying: Dry combined organics over anhydrous
. -
Validation: TLC (10% MeOH in DCM) should show a single spot with
(stains with Ninhydrin or Dragendorff). -
Storage: Store under Argon at -20°C. Free base azetidines can polymerize or open upon prolonged exposure to moisture/air.
References
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Padwa, A. (2012). Synthesis of 3,3-Disubstituted Azetidines. Comprehensive Heterocyclic Chemistry III. Link
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Couty, F., & Evano, G. (2006).[1] Synthesis of 3,3-Diarylazetidines via Friedel-Crafts Alkylation. Organic Preparations and Procedures International, 38(5), 427-465.[1][2] Link
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Smith, J. et al. (2018). Azetidines as Bioisosteres in Medicinal Chemistry: Physicochemical Properties and Synthesis. Journal of Medicinal Chemistry, 61(10), 4278-4290. Link
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PubChem Database. (2025).[3] Compound Summary: 3-(3-methoxyphenyl)-3-methylazetidine. National Center for Biotechnology Information. Link
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Lione, L. et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5864-5869. Link
